Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)
Description
Lincomycin Hydrochloride EP Impurity B (CAS: 37744-65-3) is a pharmacopeial impurity specified in the European Pharmacopoeia (EP) for lincomycin hydrochloride, a lincosamide antibiotic used to treat bacterial infections. This impurity is a diastereomeric mixture, characterized by differences in stereochemistry at specific chiral centers compared to the parent compound. Its molecular formula is C₁₈H₃₄N₂O₆S·HCl (anhydrous form), with a molecular weight of 404.52 (free base) and 440.98 (hydrochloride form) . Structurally, it arises during the synthesis or degradation of lincomycin hydrochloride, often due to epimerization or incomplete purification steps.
Chromatographic studies under EP-recommended conditions (e.g., using a C18 column and specific mobile phases) demonstrate that this impurity elutes with a relative retention time (RRT) consistent with pharmacopeial standards, making it critical for quality control . Stability studies confirm that the impurity remains detectable for up to 24 hours under room-temperature conditions, ensuring reliable analytical results .
Properties
Molecular Formula |
C18H32N2O6S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2S,4Z)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/b10-6-/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
InChI Key |
UCVQMGJWVIGCAG-AYYBCBNYSA-N |
Isomeric SMILES |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Lincomycin Hydrochloride EP Impurity B
Detailed Stepwise Procedure
Step 1: Dissolution and Preparative HPLC Separation
- Lincomycin hydrochloride is dissolved in water to prepare a solution with a concentration typically between 300 mg/mL to 400 mg/mL, optimally around 350 mg/mL.
- This solution is subjected to separation using a preparative HPLC column, commonly a C18 reversed-phase chromatographic column such as the Phenomenex Gemini C18.
- The mobile phases used include aqueous 0.1% formic acid (mobile phase A) and organic solvents like acetonitrile, methanol, or ethanol (mobile phase B).
- Typical gradient settings for the mobile phase composition range from 92-95% A and 5-8% B over 15 minutes.
- The flow rate is maintained at 3-3.5 mL/min, and detection is performed at 210 nm wavelength.
- The collection window for the Lincomycin Hydrochloride EP Impurity B component is narrow, around 5.1 to 5.7 minutes retention time, ensuring high purity separation.
Step 2: Removal of Impurities After Concentration
- The collected separation solution is concentrated by rotary evaporation to a concentration of approximately 15-20 mg/mL at a controlled water bath temperature of 35 °C.
- To remove residual formic acid (if used in mobile phase), the concentrated solution undergoes a second preparative HPLC purification step using water and acetonitrile as mobile phases.
- The chromatographic conditions for this step typically involve an isocratic or gradient elution with 95% water and 5% acetonitrile, flow rate of 3 mL/min, and detection at 210 nm.
- The eluate collected maintains a chromatographic purity of the impurity B component at or above 99.0%.
Step 3: Concentration, Crystallization, and Drying
- The purified eluate is acidified to a pH of approximately 3.0 using hydrochloric acid, with concentrations ranging from 0.05 to 0.3 mol/L.
- Acidification is performed at temperatures between 15 °C and 25 °C, with stirring for 0.5 to 2 hours to ensure complete protonation.
- An alcohol precipitation reagent (such as n-butanol, propanol, or butanol) or acetone is added in volumes 2-3 times that of the feed liquid to induce crystallization.
- The mixture is further concentrated to promote crystallization of the Lincomycin Hydrochloride EP Impurity B.
- The precipitated crystals are separated and subjected to vacuum drying or freeze-drying to obtain the final high-purity compound.
Variations and Optimization
- The choice of organic solvent in the mobile phase B (acetonitrile, methanol, or ethanol) affects the separation efficiency and purity.
- Acidification conditions (acid type and concentration, temperature, and time) are critical for optimal crystallization.
- The volume and type of precipitation reagent influence crystal quality and yield.
- Comparative examples indicate that omitting formic acid or adjusting acetonitrile ratios can reduce purity and yield due to poorer separation and increased peak tailing.
Data Tables Summarizing Key Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Lincomycin Hydrochloride Solution Concentration | 300-400 mg/mL (optimal ~350 mg/mL) | For preparative HPLC injection |
| Preparative HPLC Column | Phenomenex Gemini C18 (4.6 x 250 mm, 5 μm) | Reversed-phase C18 column |
| Mobile Phase A | 0.1% Formic acid in water or aqueous HCl pH 3.0 | Acidic aqueous phase |
| Mobile Phase B | Acetonitrile, Methanol, or Ethanol | Organic solvent for gradient elution |
| Gradient Settings | 0-15 min: 92-95% A, 5-8% B | Adjusted based on solvent choice |
| Flow Rate | 3-3.5 mL/min | Consistent flow for reproducibility |
| Detection Wavelength | 210 nm | UV detection for lincomycin derivatives |
| Concentration Post-Separation | 15-20 mg/mL | Rotary evaporation at 35 °C |
| Acidification pH | ~3.0 | Using 0.05-0.3 mol/L HCl |
| Acidification Temperature | 15-25 °C | Stirring for 0.5-2 hours |
| Precipitation Reagent Volume | 2-3 times feed solution volume | Butanol, propanol, n-butanol, or acetone |
| Final Purity Achieved | ≥ 99.0% chromatographic purity | Verified by HPLC and spectroscopic methods |
Research Discoveries and Analytical Confirmation
- The use of preparative HPLC with optimized gradients and solvent systems allows effective separation of Lincomycin Hydrochloride EP Impurity B from closely related components, especially component A.
- Removal of formic acid post-separation improves purity but requires an additional HPLC step, balancing yield and operational complexity.
- Crystallization conditions strongly influence the purity and yield of the isolated impurity.
- Analytical techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and liquid chromatography-mass spectrometry (LC-MS) confirm the identity and purity of the prepared impurity B component.
- Comparative studies show that improper solvent ratios or omission of impurity removal steps lead to decreased purity (down to 88.2%-92.4%) and yield, highlighting the importance of the optimized protocol.
Chemical Reactions Analysis
Lincomycin Hydrochloride EP Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents (e.g., methylene chloride, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Lincomycin Hydrochloride EP Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its biological activity and interactions with various biological molecules.
Medicine: Used in pharmaceutical research to study the stability, efficacy, and safety of Clindamycin formulations.
Industry: Employed in quality control processes to ensure the purity and consistency of pharmaceutical products
Mechanism of Action
The mechanism of action of Lincomycin Hydrochloride EP Impurity B involves its interaction with bacterial ribosomes, similar to Clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets and pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis.
Comparison with Similar Compounds
Research Findings and Implications
Analytical Challenges
- Method Transferability: Unlike cilastatin or propranolol impurities, which use mass spectrometry for detection, Lincomycin EP Impurity B relies on UV-based HPLC, highlighting the need for method-specific validation .
Biological Activity
Lincomycin Hydrochloride EP Impurity B, a mixture of diastereomers, is derived from the antibiotic lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound has garnered attention due to its biological activity, particularly its antibacterial properties. This article explores the biological activity of Lincomycin Hydrochloride EP Impurity B, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Lincomycin and its derivatives function primarily as lincosamide antibiotics. They exert their antibacterial effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. Specifically, they prevent peptide bond formation and translocation during translation, which is crucial for bacterial growth and reproduction . Resistance to lincomycin often arises from mutations in the ribosomal RNA that decrease binding affinity .
Antibacterial Spectrum
Lincomycin Hydrochloride EP Impurity B exhibits a narrow spectrum of activity, predominantly effective against Gram-positive bacteria and some protozoa. Key pathogens susceptible to lincomycin include:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Bacteroides fragilis
The Minimum Inhibitory Concentration (MIC) values for various organisms are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 4 |
| Streptococcus pneumoniae | 0.05 - 0.4 |
| Bacteroides fragilis | 2 - 16 |
| Haemophilus influenzae | >50 |
This demonstrates that Lincomycin Hydrochloride EP Impurity B is particularly potent against certain strains of Staphylococcus and Streptococcus, making it a valuable agent in treating infections caused by these bacteria.
Case Studies and Research Findings
- Inhibition of Biofilm Formation : A study indicated that lincomycin can be embedded in biocompatible coatings to inhibit biofilm formation by Staphylococcus aureus, suggesting its potential use in biomedical applications . This finding is significant for preventing infections associated with medical devices.
- Resistance Mechanisms : Research has shown that resistance to lincomycin can be attributed to specific mutations in the 50S rRNA. These mutations allow bacteria to synthesize proteins without interference from the antibiotic, highlighting the need for ongoing surveillance of resistance patterns .
- Plant Biology Applications : Lincomycin has been effectively used as a selection agent in plant tissue culture, particularly in the recovery of plastid transformants from Nicotiana cells. Resistant cells display green pigmentation while sensitive cells remain white, facilitating the selection process .
Q & A
Q. How is Lincomycin Hydrochloride EP Impurity B structurally characterized and differentiated from the parent compound?
Methodological Answer: Lincomycin Hydrochloride EP Impurity B is identified via chromatographic retention time alignment with pharmacopeial standards. The European Pharmacopoeia (EP) specifies relative retention times (RRT) for impurities under defined chromatographic conditions. For example, in system suitability testing, the RRT of Impurity B (CAS: 37744-65-3) is compared to Lincomycin B (CAS: 2520-24-3) and other impurities using a reversed-phase HPLC system with a C18 column, mobile phase gradients (e.g., phosphate buffer and acetonitrile), and UV detection at 210 nm. Structural confirmation is achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR), focusing on diastereomeric differences in the substituents of the lincomycin backbone .
Q. What analytical methods are validated for quantifying EP Impurity B in lincomycin hydrochloride formulations?
Methodological Answer: A validated RP-HPLC method with UV detection is typically employed. Key parameters include:
- Linearity : 5–25 µg/mL range for lincomycin hydrochloride (correlation coefficient ≥0.9998) .
- Precision : Intraday and interday RSD ≤2% for retention time and peak area.
- Specificity : Baseline separation of Impurity B from other impurities (e.g., Lincomycin B, EP Impurity C) under EP-prescribed conditions .
- Detection Limit : ≤0.05% for impurity quantification, adhering to ICH Q3A guidelines.
Advanced Research Questions
Q. How can researchers resolve diastereomeric mixtures of EP Impurity B during chromatographic analysis?
Methodological Answer: Diastereomers are resolved using chiral stationary phases (e.g., polysaccharide-based columns) or optimized mobile phase compositions. For example, a study demonstrated baseline separation of diastereomers using a Chiralpak® AD-H column with n-hexane:ethanol:diethylamine (80:20:0.1 v/v) at 25°C. Adjusting column temperature (±5°C) and flow rate (±0.1 mL/min) further enhances resolution. Confirmation of stereochemical identity requires coupling with circular dichroism (CD) spectroscopy .
Q. What experimental strategies mitigate instability of EP Impurity B under stress conditions?
Methodological Answer: Stress testing in acidic (0.1M HCl), alkaline (0.1M NaOH), and oxidative (3% H₂O₂) solutions reveals degradation pathways. For example:
- Acidic Conditions : Hydrolysis of the thioether bond in lincomycin derivatives generates sulfoxide byproducts.
- Alkaline Conditions : Epimerization at chiral centers increases diastereomer ratios.
Stabilization strategies include: - Lyophilization : Reduces hydrolytic degradation during storage.
- Buffered Formulations : pH 5–6 minimizes epimerization .
Q. How should researchers address contradictions in impurity profiling data across different pharmacopeial methods?
Methodological Answer: Discrepancies in RRT or peak integration arise from variations in column lot, mobile phase pH, or detection wavelength. To resolve this:
- System Suitability Testing : Replicate EP-prescribed conditions (e.g., column temperature, gradient program) using reference standards.
- Cross-Validation : Compare results with orthogonal methods (e.g., UPLC-MS/MS) to confirm impurity identity.
- Data Normalization : Apply correction factors for batch-specific column performance .
Q. What purification techniques effectively reduce EP Impurity B levels in lincomycin hydrochloride batches?
Methodological Answer:
- Macroporous Resin Chromatography : LX22 resin selectively adsorbs lincomycin while allowing impurities like EP Impurity B to elute earlier.
- Salting-Out Recrystallization : Ammonium sulfate precipitation removes hydrophilic impurities, achieving ≥98% purity for the parent compound.
- Countercurrent Chromatography : Separates diastereomers based on partition coefficients in a two-phase solvent system .
Method Development & Validation
Q. How to design a stability-indicating method for EP Impurity B in forced degradation studies?
Methodological Answer:
- Forced Degradation : Expose lincomycin HCl to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 14 days.
- Peak Purity Analysis : Use diode-array detection (DAD) to confirm absence of co-eluting peaks.
- Mass Balance : Ensure total impurities (including degradation products) account for ≥95% of initial drug content.
- Robustness Testing : Vary column temperature (±2°C), flow rate (±0.2 mL/min), and mobile phase composition (±2% organic) to validate method resilience .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
